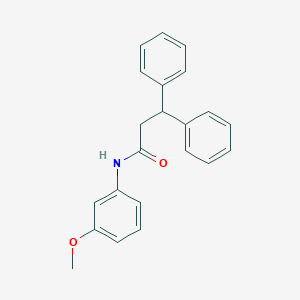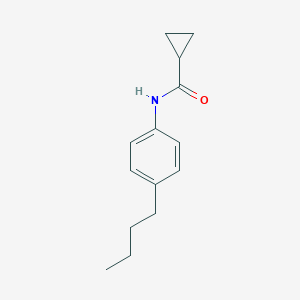
N-(4-butylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)cyclopropanecarboxamide, also known as BPC-157, is a peptide that has been extensively studied for its potential therapeutic effects. The peptide is derived from a protein found in the stomach, and research suggests that it may have a wide range of applications in the fields of regenerative medicine and sports medicine.
Mécanisme D'action
The exact mechanism of action of N-(4-butylphenyl)cyclopropanecarboxamide is not fully understood, but research suggests that the peptide may work by promoting the production of growth factors and other signaling molecules that are involved in tissue repair and regeneration. Additionally, N-(4-butylphenyl)cyclopropanecarboxamide may also have anti-inflammatory effects, which could further contribute to its therapeutic potential.
Biochemical and Physiological Effects:
N-(4-butylphenyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in animal studies. These include the promotion of angiogenesis (the growth of new blood vessels), the stimulation of collagen production, and the inhibition of inflammatory cytokines. Additionally, N-(4-butylphenyl)cyclopropanecarboxamide has been shown to have a protective effect on the liver and other organs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-butylphenyl)cyclopropanecarboxamide for lab experiments is its relatively low cost and ease of synthesis. Additionally, the peptide has been shown to be relatively stable in a variety of conditions, making it a useful tool for researchers. However, one limitation of N-(4-butylphenyl)cyclopropanecarboxamide is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are a number of potential future directions for research on N-(4-butylphenyl)cyclopropanecarboxamide. Some of the most promising areas of study include the peptide's potential use in the treatment of gastrointestinal disorders, its ability to promote tissue healing and regeneration, and its potential use in sports medicine. Additionally, researchers may investigate the safety and efficacy of N-(4-butylphenyl)cyclopropanecarboxamide in human clinical trials, which could provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
N-(4-butylphenyl)cyclopropanecarboxamide can be synthesized through a number of methods, including solid-phase peptide synthesis and liquid-phase peptide synthesis. The most common method involves the use of a peptide synthesizer, which allows for the automated production of large quantities of the peptide.
Applications De Recherche Scientifique
N-(4-butylphenyl)cyclopropanecarboxamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. Some of the most promising areas of research include the peptide's ability to promote tissue healing and regeneration, as well as its potential use in the treatment of gastrointestinal disorders.
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
N-(4-butylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C14H19NO/c1-2-3-4-11-5-9-13(10-6-11)15-14(16)12-7-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,16) |
Clé InChI |
ZZXFAQCDPNTFIC-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CC2 |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



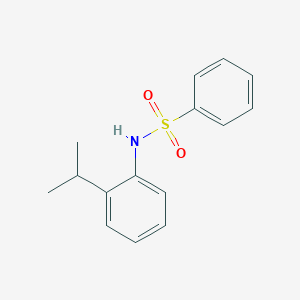
![N-[4-(dimethylamino)phenyl]decanamide](/img/structure/B291522.png)
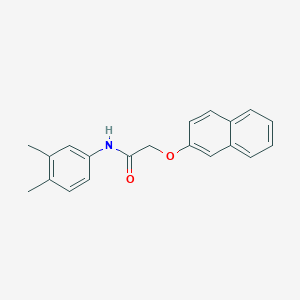
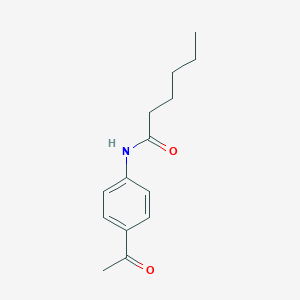
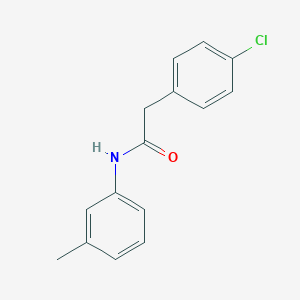
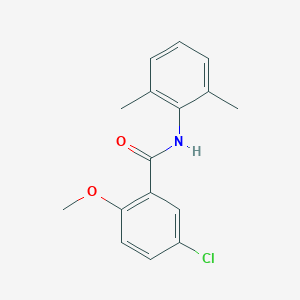
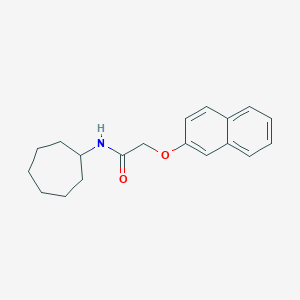
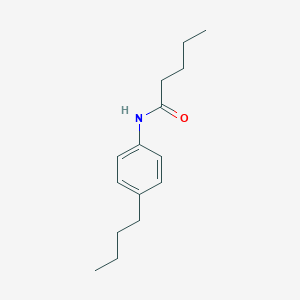
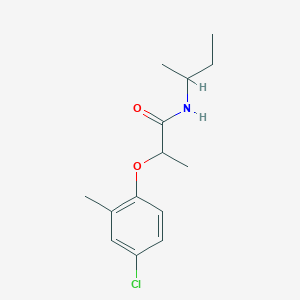
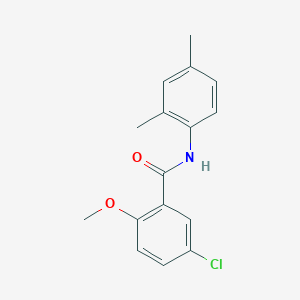
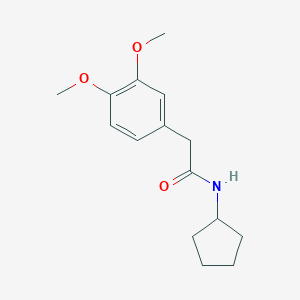
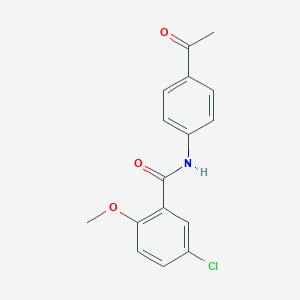
![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)
